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Compound of Interest

Compound Name: 2-Chloro-3-methoxyquinoxaline

Cat. No.: B1320914

Disclaimer: Direct experimental spectroscopic data for 2-Chloro-3-methoxyquinoxaline is not
extensively available in the public domain. This guide provides a comprehensive overview of
the expected spectroscopic characteristics of the compound based on the analysis of
structurally related quinoxaline derivatives and established principles of spectroscopic
interpretation. The experimental protocols detailed herein are representative of standard
analytical procedures for this class of heterocyclic compounds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds
that are of great interest in medicinal chemistry due to their wide range of pharmacological
activities. The precise characterization of these molecules is crucial for drug discovery and
development. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-3-methoxyquinoxaline, along
with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-3-
methoxyquinoxaline. These predictions are based on the analysis of similar compounds and
general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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'H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic
region corresponding to the protons on the benzene ring of the quinoxaline core, and a singlet
for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by
the electron-withdrawing chloro and electron-donating methoxy substituents.

Table 1: Predicted *H NMR Data for 2-Chloro-3-methoxyquinoxaline

Chemical Shift (6, ppm) Multiplicity Assighment

Aromatic protons (H-5, H-6, H-

~7.6-8.0 Multiplet
7, H-8)

~4.1 Singlet Methoxy protons (-OCHs3)

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will display signals for the carbon atoms of
the quinoxaline ring system and the methoxy group. The chemical shifts are influenced by the
nature of the substituents.[1]

Table 2: Predicted 13C NMR Data for 2-Chloro-3-methoxyquinoxaline

Chemical Shift (6, ppm) Assighment

~155- 160 C-3 (attached to -OCHs)

~ 145 - 150 C-2 (attached to -Cl)

~ 140 - 142 Quaternary carbons of the quinoxaline core
~128 - 132 Aromatic CH carbons

~54 Methoxy carbon (-OCHs)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-3-methoxyquinoxaline is expected to exhibit characteristic
absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm~—?) Vibration Type Functional Group
3050 - 3100 C-H Stretch Aromatic (Ar-H)
2950 - 2840 C-H Stretch Methoxy (-OCHs)
1580 - 1610 C=N Stretch Quinoxaline ring
1450 - 1550 C=C Stretch Aromatic ring

1200 - 1250 C-O Stretch Aryl ether

1000 - 1050 C-O Stretch Aryl ether

750 - 800 C-CI Stretch Aryl Halide

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular
weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern
(M+ and M+2 peaks in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value lon Notes

Molecular ion peak showing
194/196 [M]* the isotopic pattern for
Chlorine (35CI/?7Cl)

179/181 [M-CHs]* Loss of a methyl radical

159 [M-CI]* Loss of a chlorine radical

131 [M-CI-COJ* Subsequent loss of carbon
monoxide

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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NMR Spectroscopy Protocol[2][3]

e Sample Preparation:

o Weigh 5-10 mg of the 2-Chloro-3-methoxyquinoxaline sample for *H NMR and 20-50
mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS).

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass
wool plug to filter out any particulate matter.

e Instrument Parameters (for a 400 MHz spectrometer):

o 'H NMR:

Observe frequency: 400 MHz

Spectral width: -2 to 12 ppm

Pulse width: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

o 13C NMR:

» Observe frequency: 100 MHz

» Spectral width: 0 to 220 ppm

» Pulse width: 30-45 degrees
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= Acquisition time: 1-2 seconds
» Relaxation delay: 2-5 seconds

= Number of scans: 1024 or more, depending on sample concentration.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

o

Integrate the signals in the *H NMR spectrum.

IR Spectroscopy Protocol[4][5]

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent like isopropanol or ethanol.
o Record a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the solid 2-Chloro-3-methoxyquinoxaline sample directly onto
the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

o Data Acquisition:

[e]

Collect the sample spectrum over a range of 4000 to 400 cm~1,

(¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The instrument software will automatically subtract the background spectrum from the

[¢]

sample spectrum.
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o Data Analysis:
o Identify and label the major absorption peaks in the spectrum.

o Correlate the observed absorption frequencies with specific functional groups and
vibrational modes.

Mass Spectrometry Protocol (Electron lonization - EI)[6]

[7]

e Sample Introduction:

o Dissolve a small amount of the sample (sub-milligram) in a volatile organic solvent (e.g.,
methanol, dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

e |nstrument Parameters:

o lonization mode: Electron lonization (El)

[¢]

lonization energy: 70 eV

[¢]

Mass range: m/z 40-500

o

Scan speed: 1-2 seconds per scan

o

Source temperature: 200-250 °C
o Data Analysis:
o Identify the molecular ion peak ([M]*) and its isotopic pattern.
o Analyze the fragmentation pattern to identify characteristic fragment ions.

o Propose fragmentation pathways consistent with the observed spectrum and the structure
of the molecule.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like 2-Chloro-3-methoxyquinoxaline.

Compound Synthesis

Synthesis of 2-Chloro-3-methoxyquinoxaline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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